molecular formula C13H17N3 B6574501 2,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline CAS No. 1152858-40-6

2,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

Cat. No. B6574501
CAS RN: 1152858-40-6
M. Wt: 215.29 g/mol
InChI Key: SIIQWFJGOHVJPL-UHFFFAOYSA-N
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Description

The compound “2,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of pyrazole-based ligands, such as the one , often involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of pyrazole-based compounds is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . These compounds provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .


Chemical Reactions Analysis

Pyrazole-based compounds are known to exhibit a variety of chemical reactions. For instance, they can undergo N-azolylsulfonation reactions . They also have the ability to form complexes with metal ions, which can be used as a precursor for the development of metalloenzyme .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole-based compounds can vary widely. Pyrazole itself is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

2,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of various organic compounds. It is also used in the synthesis of pharmaceuticals, dyes, and polymers. Furthermore, it is used as a reactant in the synthesis of other heterocyclic compounds, such as pyridine and quinoline derivatives.

Advantages and Limitations for Lab Experiments

2,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline has several advantages for use in laboratory experiments. It is relatively stable, and can be easily stored and handled. It is also relatively inexpensive, making it a cost-effective reagent for use in organic synthesis. However, it is not very soluble in water, and requires the use of organic solvents for most reactions.

Future Directions

Due to its wide range of applications in scientific research, there are many potential future directions for 2,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline. It could be used as a catalyst in the synthesis of other heterocyclic compounds, such as pyridine and quinoline derivatives. It could also be used as a reactant in the synthesis of pharmaceuticals, dyes, and polymers. Furthermore, further research could be done to investigate its biochemical and physiological effects, as well as its potential as an inhibitor of CYP2D6. Finally, its use as a ligand in coordination chemistry could be explored further.

Synthesis Methods

2,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline can be synthesized from aniline and methyl pyrazole using a two-step process. In the first step, aniline is reacted with methyl pyrazole in the presence of a base catalyst. This reaction forms a Schiff base, which is then reduced with a reducing agent such as sodium borohydride to yield this compound.

properties

IUPAC Name

2,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10-5-4-6-13(11(10)2)14-7-12-8-15-16(3)9-12/h4-6,8-9,14H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIQWFJGOHVJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCC2=CN(N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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